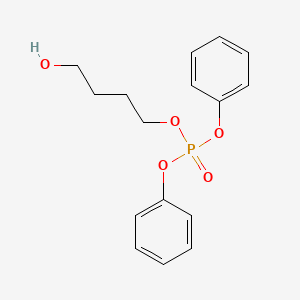
4-Hydroxybutyl diphenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxybutyl diphenyl phosphate is an organophosphate compound characterized by the presence of a phosphate group bonded to a 4-hydroxybutyl group and two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxybutyl diphenyl phosphate typically involves the reaction of diphenyl phosphate with 4-hydroxybutyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the esterification process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process. Additionally, purification steps, such as distillation or crystallization, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxybutyl diphenyl phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxobutyl diphenyl phosphate.
Reduction: The compound can be reduced to form 4-hydroxybutyl diphenyl phosphite.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: 4-Oxobutyl diphenyl phosphate.
Reduction: 4-Hydroxybutyl diphenyl phosphite.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Hydroxybutyl diphenyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used as a flame retardant and plasticizer in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 4-hydroxybutyl diphenyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic activity of cells.
Comparación Con Compuestos Similares
Diphenyl phosphate: Lacks the 4-hydroxybutyl group and has different chemical properties and applications.
Triphenyl phosphate: Contains three phenyl groups instead of two and has distinct uses, particularly as a flame retardant.
4-Hydroxybutyl phosphate: Lacks the phenyl groups and has different reactivity and applications.
Uniqueness: 4-Hydroxybutyl diphenyl phosphate is unique due to the presence of both the 4-hydroxybutyl group and the diphenyl phosphate moiety. This combination imparts specific chemical properties and reactivity, making it suitable for a wide range of applications in various fields.
Propiedades
Número CAS |
132649-26-4 |
|---|---|
Fórmula molecular |
C16H19O5P |
Peso molecular |
322.29 g/mol |
Nombre IUPAC |
4-hydroxybutyl diphenyl phosphate |
InChI |
InChI=1S/C16H19O5P/c17-13-7-8-14-19-22(18,20-15-9-3-1-4-10-15)21-16-11-5-2-6-12-16/h1-6,9-12,17H,7-8,13-14H2 |
Clave InChI |
AJXKKVKPCKGZNA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OP(=O)(OCCCCO)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B14262715.png)
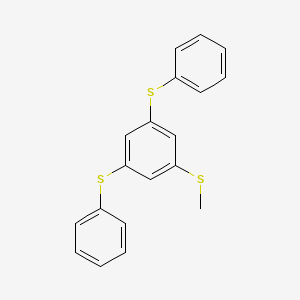
![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)
![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)

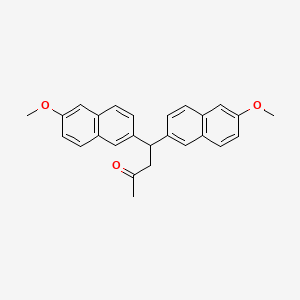

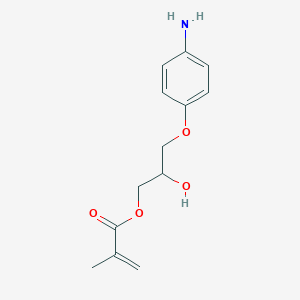
![9-Decyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14262762.png)
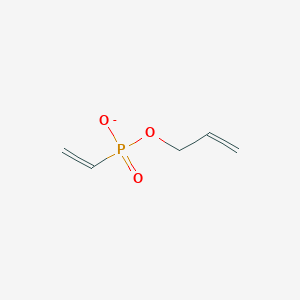

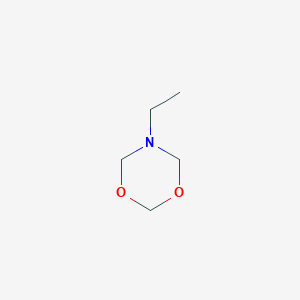
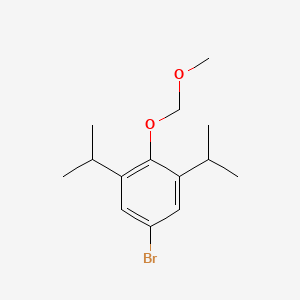
![2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol](/img/structure/B14262787.png)
